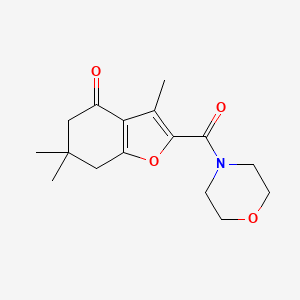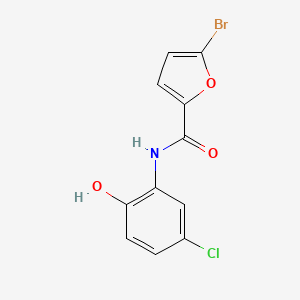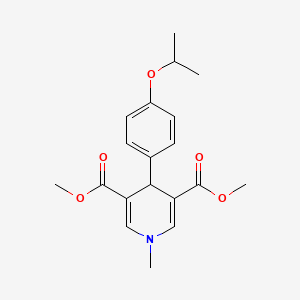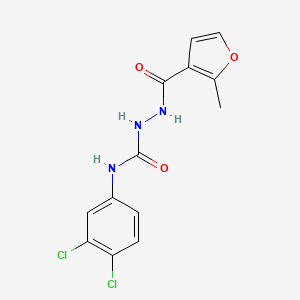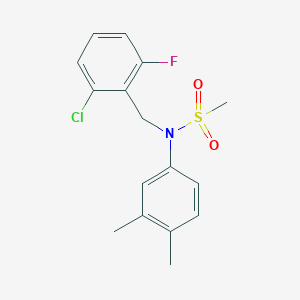![molecular formula C14H18F3N B5728800 1-[4-(trifluoromethyl)benzyl]azepane](/img/structure/B5728800.png)
1-[4-(trifluoromethyl)benzyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(trifluoromethyl)benzyl]azepane, also known as TFB-TBOA, is a chemical compound that has gained attention in the scientific community due to its potential use in research. This compound is a potent inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in various neurological disorders, including epilepsy, stroke, and Parkinson's disease. TFB-TBOA's ability to modulate glutamate transporters makes it a promising tool for investigating the role of glutamate in these disorders.
Wirkmechanismus
1-[4-(trifluoromethyl)benzyl]azepane inhibits the activity of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft. This inhibition leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function. The exact mechanism by which 1-[4-(trifluoromethyl)benzyl]azepane modulates glutamate transporters is not fully understood, but it is thought to involve binding to the transporter protein and altering its conformation.
Biochemical and Physiological Effects
The increase in extracellular glutamate levels caused by 1-[4-(trifluoromethyl)benzyl]azepane can have various biochemical and physiological effects. For example, glutamate is known to activate various receptors in the brain, including NMDA receptors, which are involved in learning and memory. The activation of NMDA receptors by 1-[4-(trifluoromethyl)benzyl]azepane could potentially enhance these processes. However, excessive activation of glutamate receptors can also lead to excitotoxicity, which is the process by which neurons are damaged or killed due to excessive stimulation. This excitotoxicity can lead to various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(trifluoromethyl)benzyl]azepane has several advantages for use in laboratory experiments. For example, it is a potent and selective inhibitor of glutamate transporters, which makes it a valuable tool for investigating the role of glutamate in neurological disorders. However, there are also limitations to its use. For example, the increase in extracellular glutamate levels caused by 1-[4-(trifluoromethyl)benzyl]azepane can have both beneficial and detrimental effects, which can complicate the interpretation of experimental results. Additionally, the complex synthesis process required to produce 1-[4-(trifluoromethyl)benzyl]azepane can limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for research involving 1-[4-(trifluoromethyl)benzyl]azepane. One potential direction is to investigate the role of glutamate in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another potential direction is to develop more potent and selective inhibitors of glutamate transporters, which could have greater therapeutic potential. Additionally, the development of new imaging techniques could allow for the visualization of glutamate transporters in vivo, which could provide valuable insights into their function in the brain.
Synthesemethoden
1-[4-(trifluoromethyl)benzyl]azepane can be synthesized through a multistep process that involves the reaction of 4-(trifluoromethyl)benzyl chloride with 1-azepanamine. The resulting product is then subjected to further reactions to yield 1-[4-(trifluoromethyl)benzyl]azepane. The synthesis of 1-[4-(trifluoromethyl)benzyl]azepane is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-[4-(trifluoromethyl)benzyl]azepane has been used in various scientific studies to investigate the role of glutamate in neurological disorders. For example, 1-[4-(trifluoromethyl)benzyl]azepane has been used to study the mechanisms of epileptogenesis, which is the process by which a normal brain becomes epileptic. 1-[4-(trifluoromethyl)benzyl]azepane has also been used to investigate the role of glutamate in Parkinson's disease and stroke.
Eigenschaften
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)13-7-5-12(6-8-13)11-18-9-3-1-2-4-10-18/h5-8H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGFZSYDRDIGDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)benzyl]azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5728724.png)

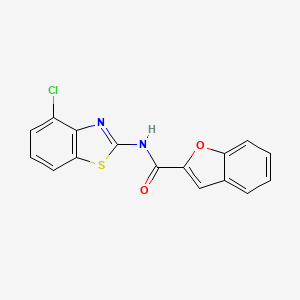
![N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)
![2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728766.png)

![{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol](/img/structure/B5728784.png)
![isopropyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5728796.png)
![11,12,13,14-tetrahydro-10H-cyclohepta[4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5728808.png)
